N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenylethoxy group, and a hydroxyphenyl group. Its molecular formula is C27H27N5O2, and it has a molecular weight of 453.549 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but includes a bromine atom, which may alter its chemical and biological properties.
N’-[(E)-(4-dimethylaminophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide:
The uniqueness of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N4O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c30-24-9-5-4-8-20(24)17-26-29-25(31)23-16-22(27-28-23)19-10-12-21(13-11-19)32-15-14-18-6-2-1-3-7-18/h1-13,16-17,30H,14-15H2,(H,27,28)(H,29,31)/b26-17+ |
InChI Key |
NQXBORLBXKSQSX-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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